molecular formula C14H25NOSi B148290 (R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine CAS No. 133407-38-2

(R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine

Cat. No. B148290
M. Wt: 251.44 g/mol
InChI Key: FRQGYHCIEIDEAD-CYBMUJFWSA-N
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Description

“®-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine” is a complex organic compound. It contains a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The compound also contains a methoxymethyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .


Molecular Structure Analysis

In the structure of the trimethylsilyl group, there is a silicon atom with three methyl groups attached. The methyl groups are connected to the silicon atom through a single silicon-carbon bond. These methyl groups add steric bulk around the silicon atom, which adds to the chemical inertness of this protecting group .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .


Physical And Chemical Properties Analysis

Trimethylsilyl groups are characterized by chemical inertness and a large molecular volume . They can make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Scientific Research Applications

1. Use in Organic Synthesis

  • Azomethine Ylide Equivalent : The compound has been used as an azomethine ylide equivalent in organic syntheses, specifically in the formation of 2,6-dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane. This highlights its utility in heterocyclic annulation and alkylations under ultrasound catalysis conditions (Padwa & Dent, 2003).

2. Catalyst Synthesis

  • Palladium Complexes : This chemical has been involved in the structural elucidation of chiral (imino)pyridine/phosphine palladium(II) complexes. These complexes have shown moderate catalytic activities in methoxycarbonylation of styrene, a key reaction in organic synthesis (Ngcobo, Akiri, Ogweno, & Ojwach, 2021).

3. Ethylene Oligomerization Studies

  • Nickel(II) Complexes : Research has explored the reactions of this compound with nickel(II) complexes. This study provides valuable insights into ethylene oligomerization catalyzed by nickel, contributing to the broader understanding of catalytic processes (Nyamato, Ojwach, & Akerman, 2016).

4. Synthesis of Calcimimetics

  • Chiral Oxime Ethers Addition : It has been used in the asymmetric preparation of 1-(aryl)ethylamines, which are vital in synthesizing calcimimetics like NPS R-568, a type of drug used to treat disorders like hyperparathyroidism (Yamazaki, Atobe, & Kibayashi, 2001).

5. Synthesis of Linear and Heterocyclic Compounds

  • Hydrazine Derivatives : This compound has been part of synthesizing various linear and heterocyclic compounds, demonstrating its versatility in organic chemistry (Kirilin et al., 2007).

6. Chemoselective Transformations

  • Aromatic Methoxymethyl Ethers : Its derivatives have been used to study the chemoselective transformations of aromatic methoxymethyl ethers, contributing to the field of synthetic organic chemistry (Yanagihara et al., 2019).

7. Enantioselective Synthesis

  • Primary 1-(Aryl)alkylamines Synthesis : The compound has been instrumental in the enantioselective synthesis of primary 1-(aryl)alkylamines, which are significant in the development of G-protein-coupled receptor ligands (Atobe, Yamazaki, & Kibayashi, 2004).

8. Enantioselective Catalyst Development

  • Dialkylzinc Additions to Benzaldehyde : The compound has been used to increase enantioselectivities and reactivities in the development of fenchone-based catalysts for dialkylzinc additions to benzaldehyde (Goldfuss, Steigelmann, & Rominger, 2000).

Future Directions

The use of trimethylsilyl groups in organic synthesis continues to be an active area of research. Future directions may include the development of new synthetic methods that leverage the unique properties of trimethylsilyl groups, as well as their application in the synthesis of complex organic molecules .

properties

IUPAC Name

(1R)-N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQGYHCIEIDEAD-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(COC)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928109
Record name N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine

CAS RN

133407-38-2
Record name N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N-Methoxymethyl-n-(trimethylsilyl)methyl-1-phenylethylamine
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